molecular formula C15H14N4O2 B3038216 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 81000-12-6

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B3038216
CAS No.: 81000-12-6
M. Wt: 282.3 g/mol
InChI Key: IGGISYUBGOYLQH-UHFFFAOYSA-N
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Description

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative synthesized via efficient multi-component one-pot reactions . Its structure features a fused pyranopyrazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 3, and a nitrile moiety at position 3. This compound serves as a precursor for synthesizing heterocyclic compounds with oxazine and pyranopyrazole moieties and has been explored for diverse biological activities, including antiviral (SARS-CoV-2 Mpro inhibition) and anti-inflammatory applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8-12-13(9-3-5-10(20-2)6-4-9)11(7-16)14(17)21-15(12)19-18-8/h3-6,13H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGISYUBGOYLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129219
Record name 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81000-12-6
Record name 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81000-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biological Activity

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The compound can be synthesized through a one-pot multi-component reaction involving aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. The use of disulfonic acid imidazolium chloroaluminate as a catalyst has been noted for its effectiveness in facilitating this reaction under solvent-free conditions at elevated temperatures .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its anti-inflammatory properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent inhibitory effects against several cancer-related targets. Specifically, they have shown activity against BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these pyrazoles with traditional chemotherapeutics like doxorubicin has also been investigated for potential synergistic effects .

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor effects, the compound exhibits promising anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory pathways and cytokine production. Furthermore, some studies have reported their antimicrobial activities against various pathogens, suggesting their utility in treating infections alongside cancer therapies .

Case Studies

Several case studies provide insights into the effectiveness of this compound:

  • Combination Therapy in Breast Cancer : A study assessed the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives could enhance the efficacy of doxorubicin by inducing higher rates of apoptosis compared to doxorubicin alone .
  • Inhibition of Tumor Growth : In vivo models demonstrated that specific pyrazole derivatives could significantly reduce tumor size and proliferation rates in xenograft models. This suggests a potential for development into therapeutic agents for cancer treatment .

Research Findings Summary Table

Biological Activity Effect Reference
AntitumorInhibitory activity against BRAF(V600E)
Apoptosis inductionIncreased apoptosis in MCF-7 and MDA-MB-231
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against various pathogens

Scientific Research Applications

Synthesis Method Overview

MethodCatalystConditionsYield
Solvent-free synthesisDisulfonic acid imidazolium chloroaluminate80 °CHigh

Medicinal Chemistry

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise in medicinal chemistry due to its potential pharmacological activities. It has been investigated for:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research suggests that the compound possesses antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.

Material Science

The compound's unique structure allows for its application in material science:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

Case Study 1: Antitumor Activity

A study published in the New Journal of Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction through the activation of caspases .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br, CF₃) : Enhance target binding in PDE2 inhibitors by increasing electrophilicity .
  • Hydroxy Groups (e.g., 2-hydroxyphenyl in AMDPC): Confer anti-cancer activity via non-apoptotic mechanisms, possibly through cell cycle arrest .
  • Methoxy Groups : Improve solubility and modulate electronic effects; the 4-methoxyphenyl derivative is pivotal in antiviral scaffold design .

Key Observations :

  • Multi-Component Reactions : Efficient for synthesizing the parent compound (44–47% yield) .
  • Complex Substitutions (e.g., 11t, 11i) : Lower yields (31–47%) due to steric and electronic challenges in introducing trifluoromethyl or benzyloxy groups .

Physicochemical Properties

Table 3: Spectral and Physical Properties

Compound Name IR Peaks (cm⁻¹) HRMS Data (Calculated/Found) Purity (%) References
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Not reported Not reported >99
6-Amino-4-(2-hydroxyphenyl)-3-methyl analog (AMDPC) 3613, 3446, 2187 Not reported Not reported
6-Amino-4-(4-bromophenyl)-3-methyl analog 3481, 3395, 2189 Not reported Not reported
6-Amino-4-(5-methoxy-2-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-3-methyl analog (11i) Not reported 519.1639/519.1627 (C28H21F3N4O3) 99.82

Key Observations :

  • IR Spectroscopy : Hydroxy and nitrile groups exhibit distinct peaks (e.g., 3613 cm⁻¹ for -OH, ~2187 cm⁻¹ for -C≡N) .
  • HRMS : High-resolution mass spectrometry confirms molecular integrity, with deviations <0.001 Da .

Q & A

Q. What are the most efficient synthetic routes for 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs). A one-pot method involves combining ethyl acetoacetate, hydrazine hydrate, malononitrile, and 4-methoxybenzaldehyde in aqueous ethanol (1:1 v/v) with trisodium citrate dihydrate as a catalyst. The reaction proceeds at room temperature for 2 hours, yielding ~90% product . Alternative protocols use ionic liquids (e.g., [Et₃NH][HSO₄]) or CTACl (cetyltrimethylammonium chloride) in water to improve atom economy and reduce toxicity .

Q. How is the compound characterized structurally and spectroscopically?

Key characterization includes:

  • ¹H NMR : Peaks at δ 12.09 (s, 1H, NH), 6.98–7.09 (m, 4H, aromatic protons), and 3.78 (s, 3H, OCH₃) .
  • ¹³C NMR : Signals at δ 161.6 (C=O), 157.9 (C–OCH₃), and 97.3 (C–CN) .
  • Melting point : 211–212°C (pure crystalline form) .
  • HRMS : m/z 282.1117 (M+H)+ .

Q. What solvents and catalysts are optimal for scalable synthesis?

Water or ethanol/water mixtures are preferred for green synthesis . Catalysts like trisodium citrate dihydrate (10 mol%) or [Et₃NH][HSO₄] (5 mol%) enhance yields (>85%) without requiring high temperatures .

Advanced Research Questions

Q. How do substituents on the 4-aryl group influence biological activity?

Comparative studies show that electron-donating groups (e.g., 4-OCH₃) enhance vasorelaxant activity via calcium channel blockade, while electron-withdrawing groups (e.g., 4-NO₂) reduce efficacy. For example, the 4-methoxyphenyl derivative exhibits IC₅₀ = 12.3 µM in aortic ring assays, outperforming nifedipine analogs . Structural analogs with 4-bromo or 4-isopropyl substituents show reduced solubility but improved thermal stability .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., NH proton at δ 12.09 vs. δ 12.14 in brominated analogs) arise from crystallinity and solvent polarity. For validation:

  • Use DMSO-d₆ for consistent NH proton detection .
  • Compare HRMS data with computational models (e.g., Gaussian 09) to confirm molecular ion peaks .

Q. What experimental models are suitable for evaluating antihypertensive activity?

  • Ex vivo : Isolated rat aortic rings pre-contracted with KCl (80 mM) or phenylephrine (1 µM), with dose-dependent relaxation measured via force transducers .
  • In vivo : Spontaneously hypertensive rats (SHRs) dosed orally (10–50 mg/kg), monitoring systolic blood pressure for 24 hours using tail-cuff plethysmography .

Q. How can reaction conditions be optimized to minimize byproducts?

  • Temperature : Room temperature (25°C) reduces side reactions like aldol condensation .
  • Stoichiometry : Maintain a 1:1:1.1 ratio of ethyl acetoacetate, aldehyde, and malononitrile to avoid unreacted intermediates .
  • Workup : Precipitate the product directly from the reaction mixture to bypass column chromatography .

Methodological Challenges

Q. How to address low yields in scaled-up synthesis?

  • Mechanochemical grinding : Improves reactant contact in solvent-free conditions, achieving >90% yield .
  • Microwave-assisted synthesis : Reduces reaction time from 2 hours to 20 minutes at 60°C .

Q. What strategies validate the compound’s purity for pharmacological studies?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 6.2 min .
  • DSC (Differential Scanning Calorimetry) : A single endothermic peak at 211°C confirms crystallinity .

Q. How to analyze π–π interactions in the crystal lattice?

X-ray crystallography reveals a centroid–centroid distance of 3.621 Å between pyrazole rings, forming a 2D network stabilized by H-bonds (O–H⋯N, 2.89 Å). Use Mercury 4.3.1 software for visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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